3-(tert-Butyl)-4-chlorobenzonitrile
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Overview
Description
3-(tert-Butyl)-4-chlorobenzonitrile is an organic compound that features a tert-butyl group and a chlorine atom attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-4-chlorobenzonitrile typically involves the introduction of the tert-butyl group and the chlorine atom onto a benzonitrile core. One common method involves the reaction of 4-chlorobenzonitrile with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-4-chlorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups, such as hydroxyl or carbonyl groups, onto the aromatic ring.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) under acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a metal catalyst).
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines derived from the reduction of the nitrile group.
Scientific Research Applications
3-(tert-Butyl)-4-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-4-chlorobenzonitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation reactions, the aromatic ring undergoes electrophilic attack by the oxidizing agent, leading to the introduction of new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether: An organic compound with a tert-butyl group and an ether functional group.
tert-Butyl chloride: A compound with a tert-butyl group and a chlorine atom.
tert-Butyl alcohol: An alcohol with a tert-butyl group.
Uniqueness
3-(tert-Butyl)-4-chlorobenzonitrile is unique due to the presence of both a nitrile group and a chlorine atom on the aromatic ring, which imparts distinct reactivity and potential applications compared to other tert-butyl-containing compounds. Its combination of functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
3-tert-butyl-4-chlorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-11(2,3)9-6-8(7-13)4-5-10(9)12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMHAAVKOOXLFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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